molecular formula C7H5ClN2O4 B3044993 2-Amino-4-chloro-5-nitrobenzoic acid CAS No. 100948-85-4

2-Amino-4-chloro-5-nitrobenzoic acid

Cat. No. B3044993
CAS RN: 100948-85-4
M. Wt: 216.58 g/mol
InChI Key: QZHMAYCAKJYUMK-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-nitrobenzoic acid (ACNB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACNB is an organic compound that is commonly used as a reagent in analytical chemistry and as a starting material for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-nitrobenzoic acid is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been shown to react with various electrophilic compounds, including aldehydes, ketones, and nitriles.
Biochemical and Physiological Effects:
2-Amino-4-chloro-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chymotrypsin and trypsin. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-4-chloro-5-nitrobenzoic acid in laboratory experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using 2-Amino-4-chloro-5-nitrobenzoic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-Amino-4-chloro-5-nitrobenzoic acid. One area of research is the development of new synthetic methods for the production of 2-Amino-4-chloro-5-nitrobenzoic acid and its derivatives. Another area of research is the investigation of the potential applications of 2-Amino-4-chloro-5-nitrobenzoic acid in the treatment of various diseases, including cancer and cardiovascular disease. Additionally, the mechanism of action of 2-Amino-4-chloro-5-nitrobenzoic acid needs to be further elucidated to fully understand its potential applications in various fields of scientific research.

Scientific Research Applications

2-Amino-4-chloro-5-nitrobenzoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in analytical chemistry for the determination of various compounds, including amino acids, peptides, and proteins. 2-Amino-4-chloro-5-nitrobenzoic acid has also been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-tumor agents.

properties

IUPAC Name

2-amino-4-chloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHMAYCAKJYUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501646
Record name 2-Amino-4-chloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-amino-4-chloro-5-nitro-

CAS RN

100948-85-4
Record name 2-Amino-4-chloro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100948-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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